![molecular formula C15H11F3O B1325221 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one CAS No. 898787-43-4](/img/structure/B1325221.png)

3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

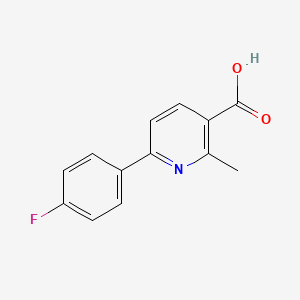

3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one (also known as 1,1,1-trifluoropropan-2-yl 3-[1,1'-biphenyl]-4-yl ether, or TFBE) is a synthetic compound with a wide range of applications in scientific research, including drug development, biochemistry, and physiology. It is a colorless, odorless, and relatively stable compound that is soluble in most organic solvents. TFBE has a wide range of applications in laboratory experiments and is used as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Tyrosinase Inhibition and Molecular Docking Studies

Compounds containing biphenyl moieties, including derivatives similar to 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one, have been synthesized and shown to exhibit significant anti-tyrosinase activities. These compounds were investigated for their potential in treating conditions associated with tyrosinase activity, such as certain skin disorders. Molecular docking studies further confirmed the inhibitory effects, highlighting the compounds' binding to the tyrosinase enzyme, providing insights into their mechanism of action (Kwong et al., 2017).

Fluorescence and Photophysical Properties

Biphenyl-based compounds, structurally related to 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one, have been explored for their unique fluorescence and photophysical properties. These studies are crucial for the development of new materials for optical applications, including organic light-emitting diodes (OLEDs) and other photonic devices. The research into these compounds' solubility, color, absorbance, and fluorescence in various solvents contributes to the understanding of their potential applications in materials science (Baskar & Subramanian, 2011).

Organic Synthesis and Catalysis

The trifluoromethyl group, a component of 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one, is significant in organic synthesis and catalysis due to its electronic and steric properties. Studies on related compounds demonstrate their utility in synthesizing novel organic frameworks, highlighting the role of such functional groups in developing new synthetic pathways. These pathways are valuable for creating complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science (Zhang, Zhao, & Lu, 2007).

Material Science and Polymer Chemistry

Research into biphenyl and trifluoromethyl-containing compounds, akin to 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one, extends into material science and polymer chemistry. These compounds serve as building blocks for developing advanced materials with desirable properties such as thermal stability, mechanical strength, and chemical resistance. Their application in creating novel polymers and composites opens up possibilities in various industries, including automotive, aerospace, and electronics (Li et al., 2012).

Mechanism of Action

Target of Action

The compound is structurally related to biphenyl compounds, which have been known to interact with various biological targets .

Mode of Action

It is known that biphenyl compounds can interact with their targets through various mechanisms, such as binding to receptors or enzymes, altering membrane properties, or modulating signal transduction pathways .

Biochemical Pathways

Biphenyl compounds have been implicated in various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .

Pharmacokinetics

The trifluoro group in the compound may enhance its lipophilicity, potentially affecting its absorption and distribution .

properties

IUPAC Name |

1,1,1-trifluoro-3-(4-phenylphenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-15(17,18)14(19)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPJGYPVUHDDQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645235 |

Source

|

| Record name | 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |

CAS RN |

898787-43-4 |

Source

|

| Record name | 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)